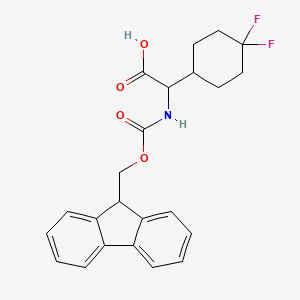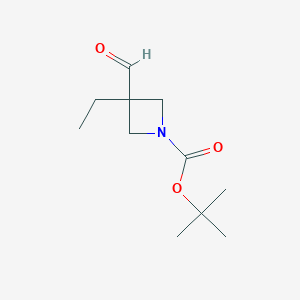
4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate is an organic compound that features both methoxy and bromo functional groups attached to a benzene ring
作用機序
Target of Action
It is known that similar compounds often target proteins or enzymes involved in critical cellular processes .
Mode of Action
It is likely to involve electrophilic aromatic substitution, a common reaction mechanism for compounds with a benzene ring structure . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a proton removal, yielding a substituted benzene ring .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways such as the wnt/β-catenin signaling pathway .
Result of Action
Similar compounds have been known to inhibit proliferation of cancer cell lines by suppressing certain signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxyphenyl benzene sulfonate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for yield and purity, with continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonate group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives and reduced sulfonate compounds.
科学的研究の応用
4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenylmagnesium bromide
- 3-Bromo-4-methoxyphenylmethanone
- 3-Bromo-4-methoxybiphenyl
Uniqueness
4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate is unique due to the presence of both bromine and sulfonate groups on the benzene ring, which imparts distinct reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.
特性
IUPAC Name |
(4-methoxyphenyl) 4-bromo-3-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO5S/c1-18-10-3-5-11(6-4-10)20-21(16,17)12-7-8-13(15)14(9-12)19-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQATKLTPPVMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2839137.png)

![N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2839139.png)
![7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2839142.png)
![N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2839144.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2839148.png)
![N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE](/img/structure/B2839149.png)
![(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2839151.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2839152.png)
